N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-methylbenzamide
Description
N-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-3-methylbenzamide is a heterocyclic amide featuring a pyrazine core substituted with a furan-2-yl group at the 3-position. The pyrazine ring is linked via a methylene group to a 3-methylbenzamide moiety. This compound’s structural complexity arises from the integration of aromatic (benzamide), electron-rich heterocyclic (furan), and nitrogen-rich (pyrazine) components.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-4-2-5-13(10-12)17(21)20-11-14-16(19-8-7-18-14)15-6-3-9-22-15/h2-10H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGCZXNAYWSCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzoic acid with 3-(furan-2-yl)pyrazine-2-carboxylic acid under dehydrating conditions to form the amide bond. The reaction may be catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Nitrobenzamide or halobenzamide derivatives.
Scientific Research Applications
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-methylbenzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a therapeutic agent in treating diseases such as tuberculosis and cancer.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing structural motifs such as pyrazine, benzamide, or furan substituents.
Structural and Functional Group Analysis
Core Heterocycles and Substituents
- Target Compound : Pyrazine (6-membered, 2 nitrogen atoms) + furan-2-yl + 3-methylbenzamide.
- SBI-2128 (): Benzothiophenone + furan + hydroxy/phenyl groups. The benzothiophenone introduces sulfur-based aromaticity, enhancing electron delocalization compared to pyrazine .
- OCM-31 (): Oxazole (5-membered, 1 oxygen, 1 nitrogen) + pyrazine + cyano-fluorophenyl. The oxazole’s smaller ring size and electron-withdrawing substituents may alter binding kinetics .
- N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide (): Pyrazine + benzyl/phenyl + furan-acetamide. The acetamide linker provides flexibility, contrasting with the rigid methylene bridge in the target compound .
Substituent Effects on Physicochemical Properties
Data Table: Key Comparisons
*Inferred from similar amide coupling reactions in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
